4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-8-25-10-12)13-4-3-9-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWINTXOZMWSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Substitution Reactions:
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDC∙HCl and HOBt to link the carboxamide group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl and hydroxyl groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaH, alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s heterocyclic components (furan and thiophene) are known for their bioactivity. Research is ongoing to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine and Dioxopiperazine Derivatives
Compound (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid ():
This analog shares the 4-ethyl-2,3-dioxopiperazine core but substitutes the ethyl chain with a 4-hydroxyphenyl group. The phenyl ring may enhance aromatic interactions compared to the furan/thiophene combination in the target compound. Crystallographic data indicate stable hydrogen-bonding networks via the hydroxy and carboxamide groups, suggesting similar solubility profiles .4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17, ):
While lacking the dioxopiperazine core, this compound includes a thiophen-2-yl group linked to a trifluoromethylphenyl moiety. The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the target compound’s hydroxy group, which may reduce cell permeability but improve solubility .
Heterocyclic Substituents: Furan and Thiophene
- AZ331 (): A 1,4-dihydropyridine derivative with a 2-furyl substituent and thioether linkage. The dihydropyridine core confers redox activity, unlike the dioxopiperazine in the target compound. The furan ring’s electron-rich nature may similarly enhance binding to enzymes like monoamine oxidases (MAOs), as seen in thiazol-2-ylhydrazones () .
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (Compound 97c, ):
This furan-3-carboxamide derivative features a hydrazinyl group, which is absent in the target compound. Hydrazine moieties are associated with chelation and antioxidant activity, suggesting that the target compound’s hydroxy and carboxamide groups may serve analogous roles in radical scavenging .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility vs.
- Heterocycle Synergy : The combination of furan and thiophene may balance electron density for optimal enzyme interaction, contrasting with single-heterocycle analogs in and .
- Solubility-Lipophilicity Trade-off: The hydroxy group likely improves aqueous solubility over non-polar analogs (e.g., trifluoromethylphenyl in ), though at the cost of membrane permeability .
Biological Activity
4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a piperazine ring and various functional groups such as furan, thiophene, and hydroxyl moieties. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound's IUPAC name is 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide. Its molecular formula is , with a molecular weight of 373.47 g/mol. The presence of heterocyclic rings allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide |
| CAS Number | 2097917-65-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
- Receptor Interaction : It can bind to specific receptors, modulating downstream signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant properties by scavenging free radicals.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may also possess similar activity.
Anticancer Properties
Studies have highlighted the anticancer potential of compounds containing dioxopiperazine moieties. These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary data suggests that this compound could inhibit tumor growth in specific cancer cell lines.
Antioxidant Effects
The antioxidant capacity of this compound is significant due to its ability to donate hydrogen atoms and scavenge free radicals. This property helps mitigate oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial effects of similar compounds on Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that indicates potential therapeutic applications in treating infections.
Compound MIC (µg/mL) Target Organisms 4-Ethyl derivative 32 Staphylococcus aureus Thiophene derivative 16 Escherichia coli -
Anticancer Activity : In vitro assays showed that the compound could reduce cell viability in breast cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 12 HeLa (Cervical Cancer) 15
Q & A
Q. Q1. How can the molecular structure of 4-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide be resolved?
Methodological Answer: Structural elucidation involves a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H and 13C NMR identify substituents on the piperazine core, furan, and thiophene moieties. For example, the deshielded proton signals near δ 4.5–5.5 ppm indicate hydroxyl and carboxamide groups, while aromatic protons from furan (δ 6.5–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) confirm heterocyclic substituents .
- 2D NMR (COSY, HSQC, HMBC) resolves connectivity, particularly the stereochemistry of the hydroxyethyl bridge and substituent positions on the piperazine ring.
- Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., expected [M+H]+ for C₁₉H₂₄N₄O₅S: 427.15 g/mol) and fragmentation patterns to validate the carboxamide and dioxopiperazine groups .
Q. Q2. What synthetic strategies are viable for constructing the piperazine-1-carboxamide core?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the 2,3-dioxopiperazine ring via cyclization of ethylenediamine derivatives with diketone precursors under acidic conditions (e.g., HCl/EtOH, reflux) .
- Step 2: Introduction of the carboxamide group using activated carbonyl reagents (e.g., CDI or HATU) to couple the piperazine core with the hydroxyethyl-thiophene/furan side chain .
- Step 3: Stereochemical control of the hydroxyethyl bridge via chiral catalysts (e.g., Sharpless epoxidation analogs) or resolution techniques (e.g., chiral HPLC) to isolate enantiomers .
Key Challenges:
- Steric hindrance from the ethyl and heterocyclic substituents requires optimized coupling conditions (e.g., DMF as solvent, elevated temperatures).
- Oxidative stability of the dioxopiperazine ring necessitates inert atmospheres (N₂/Ar) during synthesis .
Advanced Research Questions
Q. Q3. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?
Methodological Answer:
- In Silico Docking:
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets, focusing on interactions between the dioxopiperazine core and conserved lysine/aspartate residues . - Analog Synthesis:
Synthesize derivatives with modifications to the furan/thiophene groups (e.g., halogenation, methyl substitution) and assess IC₅₀ values against kinases like EGFR or BRAF . - Biological Assays:
Perform kinase inhibition assays (e.g., ADP-Glo™) to quantify activity. For example, a 2022 study showed that thiophene-containing analogs exhibited 10–100 nM IC₅₀ against tyrosine kinases .
Data Contradiction Analysis:
- If in vitro activity conflicts with docking predictions , validate target engagement using cellular thermal shift assays (CETSA) to confirm direct binding .
Q. Q4. How should researchers address discrepancies in spectroscopic data during structural validation?
Methodological Answer:
- Scenario: Aromatic proton integration in 1H NMR does not match the expected ratio due to tautomerism or dynamic effects.
- Resolution:
- Variable Temperature (VT) NMR: Conduct experiments at 25°C and −40°C to freeze conformational exchange. For example, broadening of hydroxyethyl signals at higher temperatures indicates rotational flexibility .
- X-ray Crystallography: Resolve absolute configuration and confirm substituent positions. A 2012 study on a similar hydrazinecarboxamide derivative used single-crystal X-ray diffraction (R-factor = 0.052) to resolve ambiguities .
- Comparative MS/MS: Compare fragmentation patterns with a reference standard to identify unexpected adducts or degradation products .
Q. Q5. What experimental design considerations are critical for assessing metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Models:
Use liver microsomes (human/rat) supplemented with NADPH to measure half-life (t₁/₂). For instance, compounds with t₁/₂ < 30 min may require prodrug strategies . - Metabolite Identification:
Employ LC-HRMS with fragmentation to detect phase I/II metabolites. A 2021 study identified hydroxylation at the ethyl group and glucuronidation of the carboxamide as primary metabolic pathways . - Species Differences:
Compare microsomal stability across species (e.g., human vs. mouse) to predict translational relevance. Piperazine derivatives often show interspecies variability in CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
